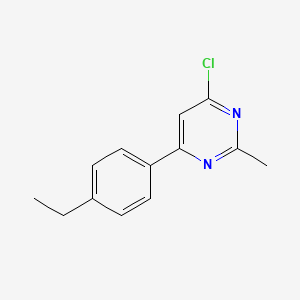
4-Chloro-6-(4-ethylphenyl)-2-methylpyrimidine
説明
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed, Suzuki–Miyaura cross-coupling reactions . For instance, a compound was synthesized using compound 3 (0.5 g, 1.0 mmol), 4–29 ethyl-phenyl boronic acid (0.16 g, 1.1 mmol), Pd(PPh3)4 (3 mol%), 1,4-dioxane and water (3:1 ratio), and K2CO3 (0.13 g, 1.0 mmol) .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve Suzuki–Miyaura cross-coupling reactions . Protodeboronation of alkyl boronic esters is also a common reaction in organic synthesis .科学的研究の応用
Synthesis and Pharmacological Activity
- Derivatives and Pharmacological Activities : The compound has been used in synthesizing derivatives with potential analgesic, anti-inflammatory, and immunosuppressive activities. The structural modification of pyrimidine derivatives aims at enhancing these biological activities through chemical transformations and spectral analysis (Malinka, Zawisza, & Zajac, 1989).
Chemical Synthesis and Process Optimization
- Process Chemistry : Its role in process chemistry has been highlighted, specifically in the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a precursor in the preparation of high explosives and medicinal products. The study focused on developing an economic process for its production, which is crucial for industrial applications (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Advanced Materials and Catalysis
- X-ray Structural Analysis : Research on trans-dichloro(4-methylpyrimidine) complexes with rhodium(III) provided insights into molecular structures and potential applications in catalysis and materials science. The studies demonstrate the utility of pyrimidine derivatives in understanding complex molecular geometries and their interactions (Cini, Cavaglioni, & Tiezzi, 1999).
Antimicrobial and Antituberculous Activity
- Antimicrobial Agents : Certain mercapto-and aminopyrimidine derivatives, synthesized from 4-chloro-2-phenylpyrimidine, showed potential as antimicrobial agents against pathogenic microorganisms, indicating the role of 4-Chloro-6-(4-ethylphenyl)-2-methylpyrimidine in developing new therapeutic agents (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).
Anticancer Research
- Cancer Cell Inhibition : Studies on α-aminophosphonates containing 4-chloro-6-methylpyrimidin-2-amino pharmacophore have revealed potential anticancer activities, specifically against DU145 and A549 cancer cell lines. The synthesis and screening of these compounds contribute to the exploration of new anticancer drugs (Reddy et al., 2020).
Nonlinear Optical (NLO) Properties
- NLO Exploration : Thiopyrimidine derivatives have been analyzed for their nonlinear optical properties, highlighting the application of pyrimidine derivatives in the field of optics and photophysics. The comparison between theoretical (DFT/TDDFT) and experimental studies supports the potential use of these compounds in optoelectronic devices (Hussain et al., 2020).
特性
IUPAC Name |
4-chloro-6-(4-ethylphenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-3-10-4-6-11(7-5-10)12-8-13(14)16-9(2)15-12/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAVQEBGZRIHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-ethylphenyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(p-Tolyl)spiro[3.3]heptan-2-amine](/img/structure/B1487887.png)
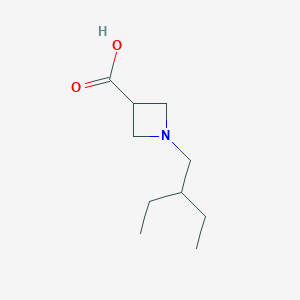
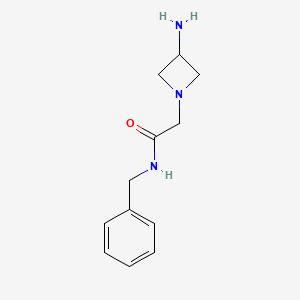
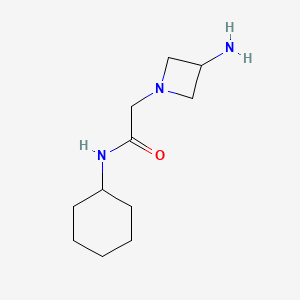
![[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine](/img/structure/B1487891.png)
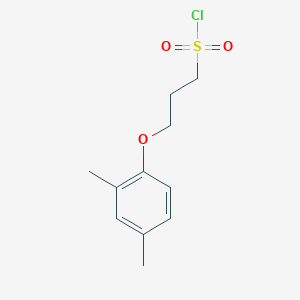
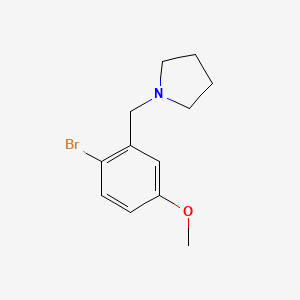
![2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1487899.png)
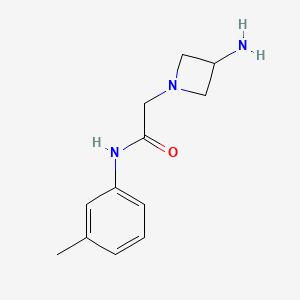
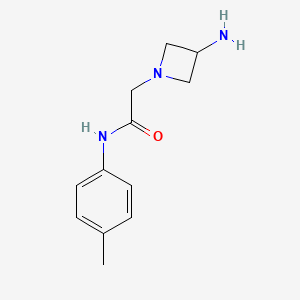
![2,6-Dioxa-9-azaspiro[4.5]decane](/img/structure/B1487903.png)
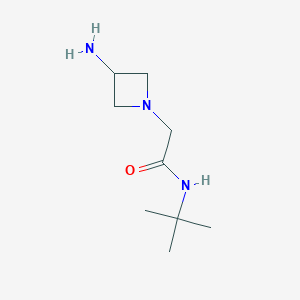
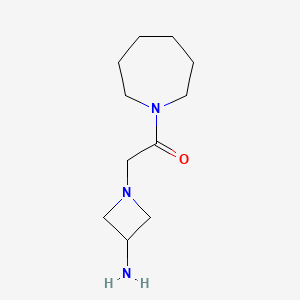
![1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1487908.png)